N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide
Description
N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a xanthene core linked to a carboxamide group and a 3-methyl-1,2,4-oxadiazole-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-24-23(29-26-14)15-10-12-16(13-11-15)25-22(27)21-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCYKJUGAFNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions. The resulting xanthene derivative is then functionalized with a carboxamide group through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
The introduction of the 3-methyl-1,2,4-oxadiazole moiety is achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves coupling the 3-methyl-1,2,4-oxadiazole derivative with the xanthene carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical sensing and analysis.
Biology: Employed in biological imaging due to its fluorescent properties, aiding in the visualization of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The pathways involved include the excitation of the xanthene core and the subsequent emission of light, which is used to monitor biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and molecular properties of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide and related analogs:
Key Observations:
Oxadiazole Isomerism : The target compound contains a 1,2,4-oxadiazole ring, whereas analogs like those in use 1,3,4-oxadiazole. The 1,2,4-oxadiazole isomer is generally more resistant to hydrolysis, enhancing metabolic stability in biological systems .
Compounds with fused heterocycles (e.g., isoxazole in or pyrrole in ) exhibit increased molecular complexity, which could influence target selectivity or binding affinity.
Bioactivity Trends :
- highlights that 1,3,4-oxadiazole derivatives with carbazole moieties (e.g., compound 4b) demonstrate potent antibacterial and antifungal activity, suggesting that hybrid heterocyclic systems may synergize bioactivity. However, direct comparisons with 1,2,4-oxadiazole analogs like the target compound remain unexplored .
Computational and Structural Insights
Biological Activity
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.
The molecular formula of this compound is , with a molecular weight of 383.4 g/mol. The structure consists of a xanthene core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1226440-75-0 |
| Molecular Formula | C23H17N3O3 |
| Molecular Weight | 383.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole moiety followed by coupling with the xanthene derivative. This synthetic route has been optimized to enhance yield and purity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- HEPG2 (liver cancer)
- MCF7 (breast cancer)
- SW1116 (colon cancer)
- BGC823 (gastric cancer)
- Mechanism of Action : The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
Several studies have reported on the anticancer activities of related compounds:
- Zhang et al. Study : A related oxadiazole compound demonstrated an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard chemotherapeutic agents like staurosporine (IC50 = 4.18 µM) .
- Arafa et al. Study : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects through MTT assays. One compound showed an IC50 value significantly lower than that of erlotinib .
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Inhibition of Kinases : Some studies have indicated that oxadiazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cancer cells, leading to oxidative stress and subsequent cell death.
Q & A
Q. What are the recommended synthetic routes for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, including coupling of the xanthene-carboxamide core with a 3-methyl-1,2,4-oxadiazole-substituted phenyl group. Key steps may include:
- Amide bond formation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Oxadiazole ring formation : Cyclization of amidoxime precursors under microwave-assisted or reflux conditions .
- Purification : Flash chromatography (e.g., hexanes/EtOAc gradients) or HPLC for high-purity isolation . Analytical validation via / NMR, HRMS, and HPLC ensures structural fidelity and purity .
Q. How is the molecular structure of this compound characterized, and what computational methods support experimental data?
- Experimental techniques : Single-crystal X-ray diffraction provides precise bond lengths/angles, while NMR (, , 2D-COSY) confirms connectivity and functional groups .
- Computational methods : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electronic properties, HOMO-LUMO gaps, and electrostatic potential surfaces, aligning with experimental IR/UV-Vis spectra .
Q. What preliminary biological screening assays are appropriate for this compound?
- In vitro assays : Cell viability (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7), antimicrobial testing (MIC against S. aureus, E. coli), and enzyme inhibition (kinase/phosphatase targets) .
- Target identification : Molecular docking (AutoDock, Schrödinger) predicts binding to proteins like EGFR or DNA topoisomerases, followed by SPR (surface plasmon resonance) for affinity validation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing byproducts?
- Reaction engineering : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% .
- Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM][BF]) enhances regioselectivity in oxadiazole formation .
- Byproduct analysis : LC-MS monitors intermediates; kinetic studies identify rate-limiting steps (e.g., amide coupling vs. cyclization) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended interactions .
- Metabolic stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
- Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 3-ethyl, 3-fluoro) or xanthene (e.g., 7-nitro, 9-carboxylic acid) groups .
- 3D-QSAR modeling : CoMFA (Comparative Molecular Field Analysis) correlates steric/electronic features with activity, validated by leave-one-out cross-validation .
Q. What advanced techniques are used to study the compound’s interaction with biological membranes?
- Biophysical assays : Fluorescence anisotropy (e.g., DPH probes) measures membrane fluidity changes .
- MD simulations : All-atom molecular dynamics (GROMACS) models lipid bilayer penetration and stability of compound-membrane complexes .
Q. How can DFT-based mechanistic studies enhance understanding of its reactivity?
- Transition state analysis : Locate TS for hydrolysis or oxidation using NEB (nudged elastic band) methods .
- Solvent effects : PCM (Polarizable Continuum Model) calculations predict solvolysis pathways in aqueous vs. organic media .
Methodological Tables
Table 1: Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide coupling | DCC/DMAP, CHCl, RT | 78 | >98% | |
| Oxadiazole cyclization | NHOH·HCl, MW, 120°C, 30 min | 85 | 95% | |
| Final purification | Flash chromatography (Hex/EtOAc) | 92 | 99% |
Table 2: Computational vs. Experimental Structural Data
| Parameter | X-ray (Å/°) | DFT (B3LYP/6-311+G**) | Deviation |
|---|---|---|---|
| C–O bond (xanthene) | 1.36 | 1.34 | 0.02 |
| Dihedral angle (oxadiazole-phenyl) | 12.5° | 14.2° | 1.7° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
